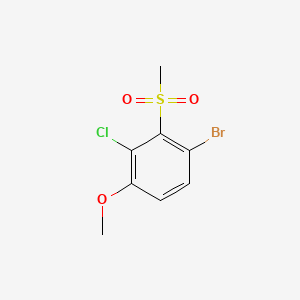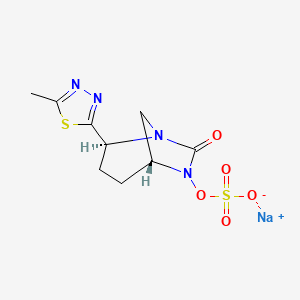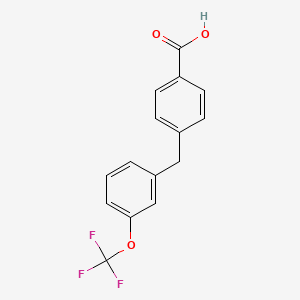
4-(3-(Trifluoromethoxy)benzyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(Trifluoromethoxy)benzyl)benzoic acid is an organic compound with the molecular formula C15H11F3O3 It is a derivative of benzoic acid, featuring a trifluoromethoxy group attached to the benzyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Trifluoromethoxy)benzyl)benzoic acid typically involves the reaction of 3-(trifluoromethoxy)benzyl bromide with benzoic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and a boron reagent, such as phenylboronic acid, under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(Trifluoromethoxy)benzyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-(3-(Trifluoromethoxy)benzyl)benzoic acid has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(3-(Trifluoromethoxy)benzyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethoxy)benzoic acid: Similar in structure but lacks the benzyl group.
3-(Trifluoromethoxy)benzoic acid: Another isomer with different substitution patterns.
4-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of trifluoromethoxy.
Uniqueness
4-(3-(Trifluoromethoxy)benzyl)benzoic acid is unique due to the presence of both the trifluoromethoxy and benzyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H11F3O3 |
|---|---|
Peso molecular |
296.24 g/mol |
Nombre IUPAC |
4-[[3-(trifluoromethoxy)phenyl]methyl]benzoic acid |
InChI |
InChI=1S/C15H11F3O3/c16-15(17,18)21-13-3-1-2-11(9-13)8-10-4-6-12(7-5-10)14(19)20/h1-7,9H,8H2,(H,19,20) |
Clave InChI |
IMZRNXXCJXOWAV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC(F)(F)F)CC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


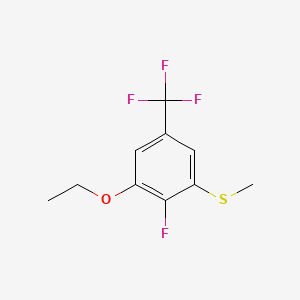
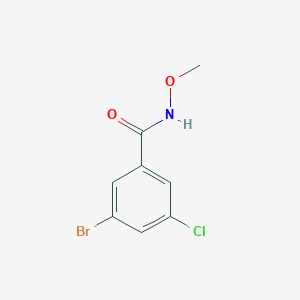
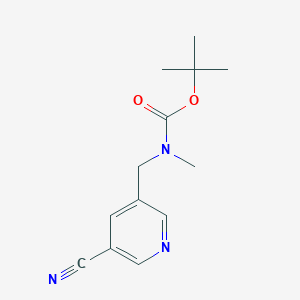
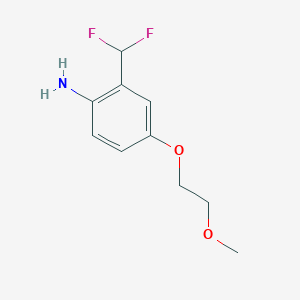
![(1-(2,2-Difluoroethyl)-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B14765803.png)
![Methyl 2-amino-3-(2-oxo-8-oxa-1-azaspiro[4.5]decan-3-yl)propanoate](/img/structure/B14765804.png)

